![molecular formula C9H17NO3 B13159382 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is a chemical compound with the molecular formula C₉H₁₇NO₃ It is characterized by a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1,4-dioxepan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol typically involves the reaction of cyclopropylamine with a suitable precursor that contains the 1,4-dioxepan ring. One common method involves the use of a Mannich reaction, where cyclopropylamine reacts with formaldehyde and a compound containing the 1,4-dioxepan ring under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-amine
- 6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-carboxylic acid
Uniqueness
6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol is unique due to its specific combination of a cyclopropyl group and a 1,4-dioxepan ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6-[1-(aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C9H17NO3/c10-5-8(1-2-8)9(11)6-12-3-4-13-7-9/h11H,1-7,10H2 |
Clé InChI |
PQODLCDIQLBCHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2(COCCOC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
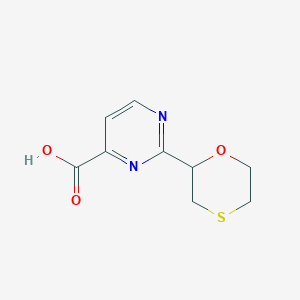
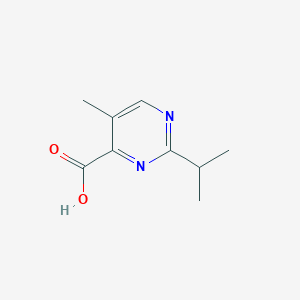
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
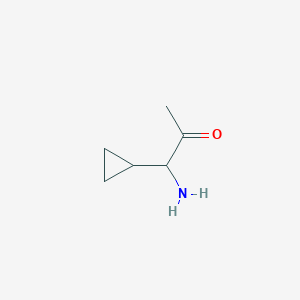
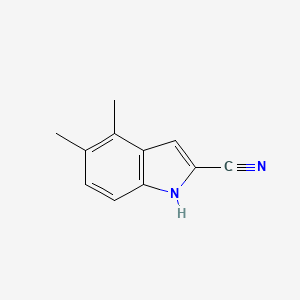
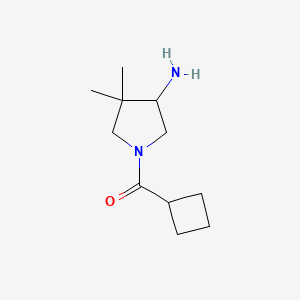
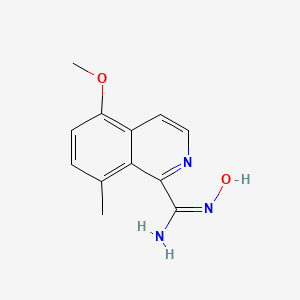

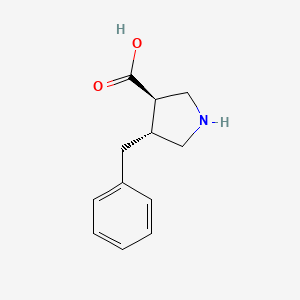
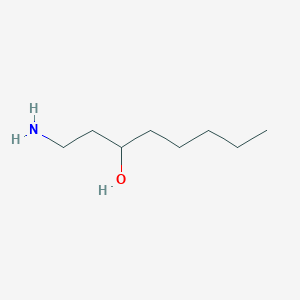

![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
